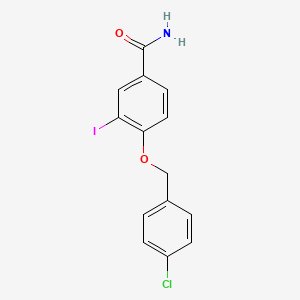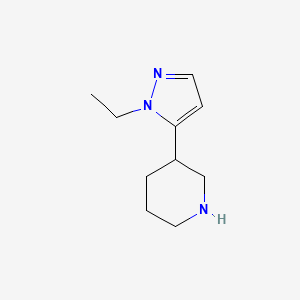
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringIts molecular formula is C10H17N3, and it has a molecular weight of 179.26 g/mol .
Méthodes De Préparation
The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . This method is advantageous as it avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Analyse Des Réactions Chimiques
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. It has been investigated for its potential as an intermediate in the preparation of dipeptidyl peptidase 4 inhibitors, which are used as antidiabetic agents . Additionally, it is used in the synthesis of other biologically active molecules, including those with antimicrobial and anticancer properties .
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine-protein kinase ABL1, which plays a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be compared with other similar compounds, such as piperidine and its derivatives. Piperidine itself is a six-membered ring containing one nitrogen atom and is widely used in the synthesis of pharmaceuticals . the presence of the pyrazole ring in this compound adds unique properties, making it more versatile in certain applications. Other similar compounds include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors .
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(2-ethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(5-7-12-13)9-4-3-6-11-8-9/h5,7,9,11H,2-4,6,8H2,1H3 |
Clé InChI |
OGUJKGUNXIQOSS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
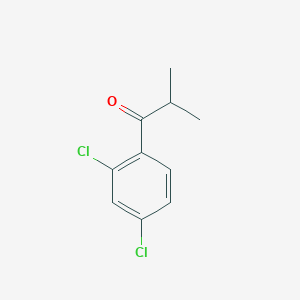
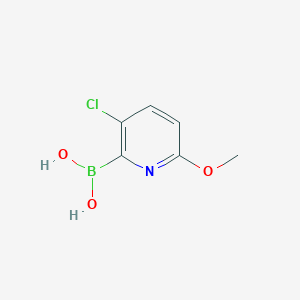
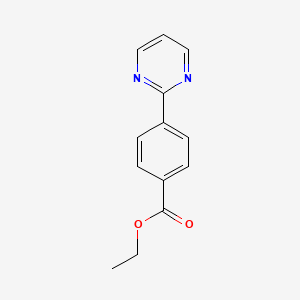

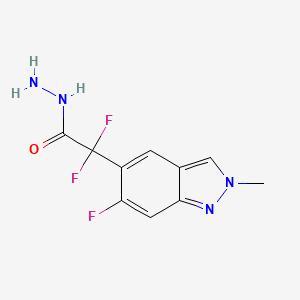
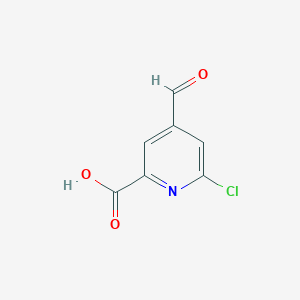
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
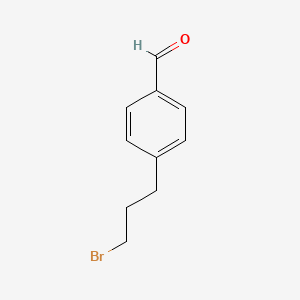

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

